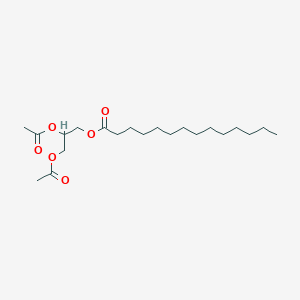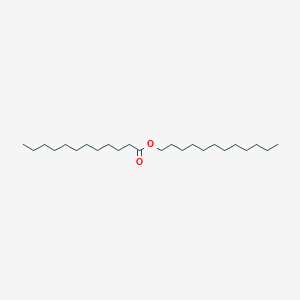
6-Carboxyl-4-hydroxylaminoquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Carboxyl-4-hydroxylaminoquinoline 1-oxide, commonly known as CHAQ1O, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHAQ1O is a quinoline derivative, which is a class of heterocyclic compounds that contain a nitrogen atom in the ring structure. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of CHAQ1O is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair. Additionally, CHAQ1O has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
CHAQ1O has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Additionally, the compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. CHAQ1O has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CHAQ1O in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have significant side effects. Additionally, the compound has shown good stability and solubility in various solvents, making it easy to handle in the lab. However, one of the limitations of using CHAQ1O is its low water solubility, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several potential directions for future research on CHAQ1O. One area of interest is the development of new synthetic methods for the compound that can improve the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of CHAQ1O and its potential applications in various diseases. Future research could also focus on optimizing the pharmacokinetics and pharmacodynamics of the compound to improve its efficacy and reduce any potential side effects. Finally, the use of CHAQ1O in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
In conclusion, CHAQ1O is a synthetic compound that has shown promising results in scientific research. Its potential applications in various fields, including cancer therapy and neuroprotection, make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of CHAQ1O and its potential advantages and limitations in lab experiments. The future directions for research on this compound are numerous, and it will be interesting to see how it evolves in the coming years.
Synthesemethoden
The synthesis of CHAQ1O involves the reaction of 6-amino-4-hydroxyquinoline-1-oxide with succinic anhydride in the presence of a catalyst. The reaction takes place in an organic solvent and requires careful control of the reaction conditions to obtain a high yield of the product. The purity of the synthesized compound can be improved by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
CHAQ1O has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, CHAQ1O has been found to protect against oxidative stress, which is implicated in various diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13442-14-3 |
|---|---|
Produktname |
6-Carboxyl-4-hydroxylaminoquinoline 1-oxide |
Molekularformel |
C10H8N2O4 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
1-hydroxy-4-hydroxyiminoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-1-2-9-7(5-6)8(11-15)3-4-12(9)16/h1-5,15-16H,(H,13,14) |
InChI-Schlüssel |
XQPVWCCYBQNEGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NO)C=CN2O |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NO)C=CN2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



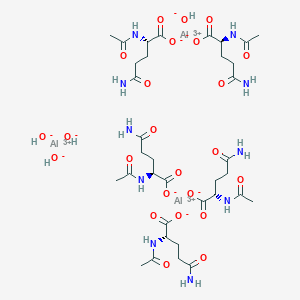
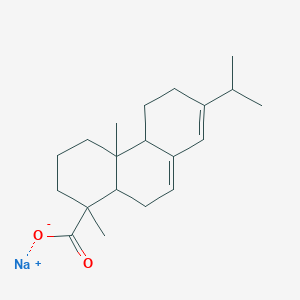
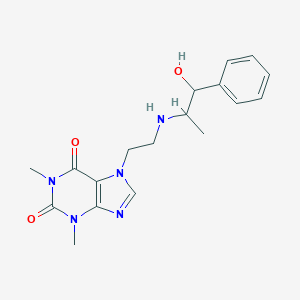
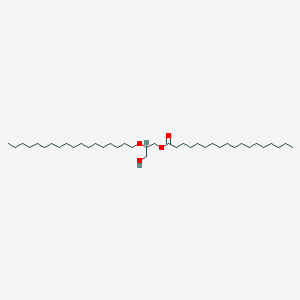
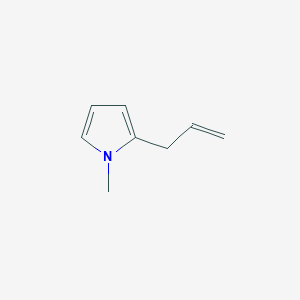


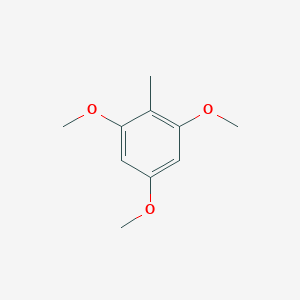
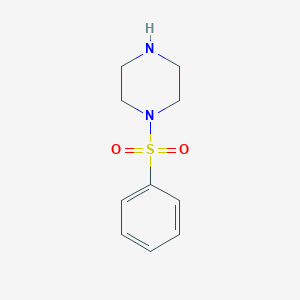
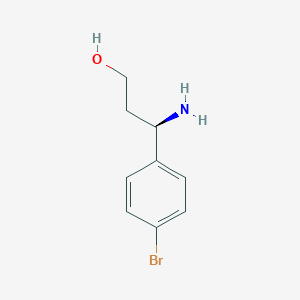
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
